molecular formula C14H7Cl3N2O2 B2977540 6-chloro-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone CAS No. 338412-56-9

6-chloro-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone

Cat. No. B2977540
CAS RN: 338412-56-9
M. Wt: 341.57
InChI Key: RVHODPVNGCJBGH-UHFFFAOYSA-N
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Description

“6-chloro-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone” is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Synthesis Analysis

The synthesis of similar compounds often involves the use of organolithium reagents . For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .

Scientific Research Applications

Anticonvulsant Activity

Research on derivatives structurally related to quinazolinones, including those with chloro and hydroxy substitutions similar to 6-chloro-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone, has revealed promising anticonvulsant activities. Compounds exhibiting anticonvulsant effects were identified through their protection against seizures in mice, indicating potential therapeutic applications for neurological disorders. These findings are part of a broader investigation into the medicinal chemistry of quinazolinones, highlighting their potential in drug development for treating seizures (Wolfe et al., 1990).

Antimicrobial and Antibacterial Affinities

The synthesis and study of 6-bromo-2,3-disubstituted 4(3H)-quinazolinones and their thiones have shown considerable efficiency in antibacterial activities. These compounds, which share a structural similarity with the chloro-hydroxy-quinazolinone variant, have been demonstrated to be effective against various bacterial strains, underscoring their potential as antibacterial agents and contributing to the search for new antimicrobial therapies (Badr et al., 1980).

Hydrogen Peroxide Detection

A novel fluorescent probe based on a derivative closely related to this compound has been developed for the rapid detection of hydrogen peroxide (H2O2). This probe exhibits a significant fluorescence intensity change upon interaction with H2O2, showcasing its potential as a tool for biological and chemical analyses, particularly in monitoring oxidative stress and related processes (Cai et al., 2015).

Anticancer Activity

Quinazolinone derivatives have been extensively researched for their potential anticancer properties. Novel quinazolinone and benzamide derivatives synthesized for this purpose exhibited significant anti-proliferative activity against cancer cell lines, such as HePG-2 and MCF-7. This research contributes to the ongoing search for effective anticancer agents, highlighting the versatility and therapeutic promise of quinazolinone compounds in oncology (El-Hashash et al., 2018).

properties

IUPAC Name

6-chloro-2-(3,4-dichlorophenyl)-3-hydroxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3N2O2/c15-8-2-4-12-9(6-8)14(20)19(21)13(18-12)7-1-3-10(16)11(17)5-7/h1-6,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHODPVNGCJBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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